molecular formula C15H14N4O2S2 B2592490 2-[(5-amino-4-phenyl-1,3-thiazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide CAS No. 1021030-57-8

2-[(5-amino-4-phenyl-1,3-thiazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide

Cat. No.: B2592490
CAS No.: 1021030-57-8
M. Wt: 346.42
InChI Key: SMTZIHRBEFHZBX-UHFFFAOYSA-N
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Description

2-[(5-amino-4-phenyl-1,3-thiazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide is a complex organic compound featuring a thiazole ring and an oxazole ring. These heterocyclic structures are known for their significant biological activities and are often found in various pharmacologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-amino-4-phenyl-1,3-thiazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide typically involves multi-step reactions starting from readily available precursors. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides . The oxazole ring can be synthesized via the cyclodehydration of α-hydroxyamides . The final step involves coupling the thiazole and oxazole intermediates under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors and continuous flow chemistry to streamline the process .

Chemical Reactions Analysis

Types of Reactions

2-[(5-amino-4-phenyl-1,3-thiazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the nitro group can yield amines .

Scientific Research Applications

2-[(5-amino-4-phenyl-1,3-thiazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a therapeutic agent.

    Industry: Used in the development of new materials and chemical processes

Comparison with Similar Compounds

Properties

IUPAC Name

2-[(5-amino-4-phenyl-1,3-thiazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S2/c1-9-7-11(19-21-9)17-12(20)8-22-15-18-13(14(16)23-15)10-5-3-2-4-6-10/h2-7H,8,16H2,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMTZIHRBEFHZBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NC(=C(S2)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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